2-(Methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O and a molecular weight of 124.57 g/mol. It is a hydrochloride salt of 2-(methylamino)acetamide, which is an amide derivative of acetic acid. This compound is primarily used in biochemical and pharmaceutical research due to its role in various biological processes and potential therapeutic applications. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various laboratory applications .
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
2-(Methylamino)acetamide hydrochloride exhibits various biological activities, primarily linked to its structural characteristics as an amine and amide. It has been studied for its potential effects on:
The synthesis of 2-(methylamino)acetamide hydrochloride typically involves several steps:
These methods allow for the efficient production of the compound in laboratory settings .
2-(Methylamino)acetamide hydrochloride has several applications, including:
Its unique properties make it valuable in both academic and industrial research settings.
Studies involving 2-(methylamino)acetamide hydrochloride have focused on its interactions with various biological molecules:
These interaction studies are crucial for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2-(methylamino)acetamide hydrochloride. Here are notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Amino)acetamide | C2H6N2O | Lacks methyl group; simpler structure |
N-(4-Chlorophenyl)-2-(methylamino)acetamide | C9H11ClN2O | Contains a chlorophenyl group; enhanced lipophilicity |
N-Ethyl-2-(methylamino)acetamide hydrochloride | C5H12ClN2O | Ethyl substitution provides different pharmacological properties |
The development of 2-(methylamino)acetamide hydrochloride traces its origins to the broader exploration of amino acid derivatives and their synthetic applications in organic chemistry. The compound emerged from systematic investigations into sarcosine derivatives, where sarcosine (N-methylglycine) serves as the parent amino acid structure. Early synthetic methodologies focused on the preparation of sarcosinamide derivatives as potential building blocks for pharmaceutical compounds and as intermediates in peptide synthesis.
The historical significance of this compound became particularly evident in the context of asymmetric synthesis development during the late 20th century. Research by Myers and colleagues demonstrated the utility of related compounds in asymmetric alkylation reactions, where pseudoephedrine derivatives of glycinamide and sarcosinamide provided highly enantioselective synthetic pathways. This work established the foundation for understanding how simple amino acid derivatives could serve as powerful tools in stereoselective synthesis.
The compound's role in radiochemical synthesis also emerged as a significant application area, particularly in the development of carbon-11 labeled compounds for medical imaging applications. Marvel and colleagues established preparative methods for sarcosinamide hydrochloride that became standard protocols for subsequent radiochemical investigations. These early methodologies laid the groundwork for current applications in nuclear medicine and molecular imaging research.
2-(Methylamino)acetamide hydrochloride operates under multiple nomenclature systems, reflecting its diverse applications and structural characteristics. The compound is systematically named as 2-(methylamino)acetamide monohydrochloride according to IUPAC conventions, while alternative designations include sarcosinamide hydrochloride, N-methylglycinamide hydrochloride, and sarcosine amide hydrochloride. The Chemical Abstracts Service (CAS) registry number 5325-64-4 provides unambiguous identification across scientific databases and commercial suppliers.
The molecular structure exhibits the characteristic features of both an amino acid derivative and an amide compound. The IUPAC name reflects the systematic numbering scheme where the methylamino group occupies the 2-position relative to the acetamide carbonyl carbon. The compound's structural formula can be represented as H₃C-NH-CH₂-CO-NH₂·HCl, emphasizing the secondary amine functionality and primary amide group.
Chemical classification places this compound within several important categories: amino acid derivatives, organic hydrochlorides, and pharmaceutical intermediates. The European Community number 827-402-6 facilitates regulatory identification within European chemical databases. Additional database identifiers include the MDL number MFCD00058283 and DSSTox Substance ID DTXSID10551932, ensuring comprehensive tracking across various chemical information systems.
The biochemical significance of 2-(methylamino)acetamide hydrochloride extends across multiple research domains, particularly in protein chemistry, enzyme studies, and molecular biology applications. Its structural similarity to natural amino acids makes it valuable for investigating protein-ligand interactions and enzyme mechanisms. The compound serves as a model substrate for studying methyltransferase activities and amino acid metabolism pathways, providing insights into fundamental biochemical processes.
In proteomics research, the compound functions as a specialized reagent for protein modification studies and cross-linking experiments. The reactive amine group enables conjugation reactions with protein targets, while the amide functionality provides stability under physiological conditions. These properties make it particularly useful for developing protein-protein interaction studies and for creating stable protein conjugates for analytical applications.
The compound's role in gene delivery research has emerged as particularly significant, with recent investigations demonstrating its utility in developing cationic polymer systems for nucleic acid delivery. Studies by Konishii and colleagues incorporated related methylamino derivatives into poly(2-oxazoline) block copolymers, creating novel gene delivery vectors with reduced toxicity compared to conventional polycationic systems. These applications highlight the compound's potential in advancing therapeutic delivery technologies.
Contemporary research applications of 2-(methylamino)acetamide hydrochloride span pharmaceutical development, materials science, and synthetic methodology advancement. Current trends emphasize the compound's utility as a building block for developing specialized therapeutic agents and as a precursor for creating functional materials with specific properties. Recent investigations have focused on incorporating the compound into polymer systems for biomedical applications, particularly in developing biocompatible materials for drug delivery and tissue engineering.
Pharmaceutical research continues to explore the compound's potential as an intermediate in synthesizing complex therapeutic molecules. Current synthetic methodologies leverage its reactivity in creating lidocaine derivatives and other local anesthetic compounds, where the methylamino functionality provides essential pharmacological properties. These applications demonstrate the compound's continued relevance in medicinal chemistry and drug development programs.
Advanced synthetic applications include the development of novel polymerization methodologies where 2-(methylamino)acetamide derivatives serve as monomers or chain transfer agents. Recent work has demonstrated the incorporation of protected versions of the compound into controlled polymerization systems, enabling the creation of functional polymers with precise molecular weights and narrow dispersities. These developments represent significant advances in materials chemistry and polymer science.
Irritant